rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans
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Overview
Description
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R,6R)-6-methylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
- tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate
Uniqueness
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and piperidine moieties. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1799311-98-0 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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